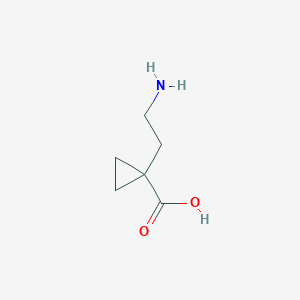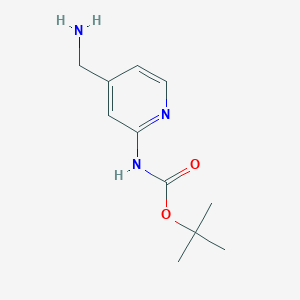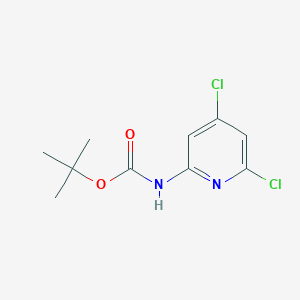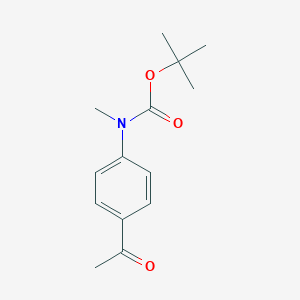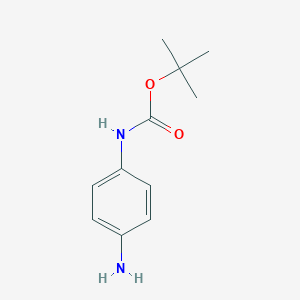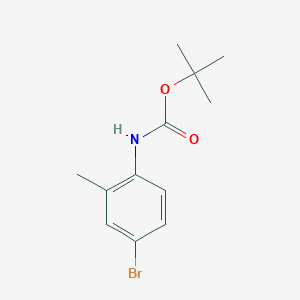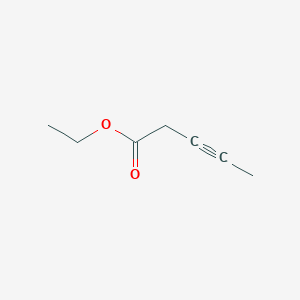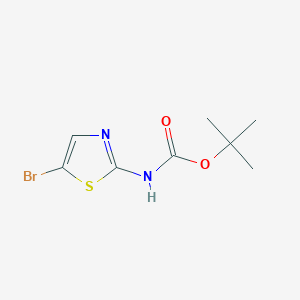
6-Phenyl-4H-1,3-dioxine
Vue d'ensemble
Description
6-Phenyl-4H-1,3-dioxine is a chemical compound that falls under the category of heterocycles . Heterocycles and their derivatives play a pivotal role in natural products and synthetic organic chemistry . They are used in medicinal, agricultural, and synthetic chemistry . Among the various 1,3-benzodioxane derivatives, 4H-benzo[d][1,3]dioxin-4-one has been identified as an active core in many biologically active molecules .
Synthesis Analysis
The direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters (both mono- and disubstituted) has been described . The reaction is mediated by CuI and NaHCO3 in acetonitrile . Room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily afforded the corresponding salicylamides in moderate to good yields .Chemical Reactions Analysis
The reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid has been studied . Also, the photolysis of heterobifunctional monomers equipped with benzodioxinone and aliphatic hydroxyl groups leads to the formation of oligoesters with a narrow molecular weight distribution .Applications De Recherche Scientifique
Synthesis and Catalytic Applications
- An efficient synthesis of new 3,4-Dihydropyrimidin-2(1H)-ones incorporating a phenyl moiety at C-5 and C-6, using a microwave-assisted Biginelli-like reaction, has been reported. This process involves a three-component, one-pot condensation utilizing TMSCl and Co(OAc)2.4H2O as an efficient Lewis acid catalyst (Kefayati, Fakhriyannejad, & Mohammadi, 2009).
Applications in Organic Synthesis
- A directed Claisen reaction between tert-butyl propionate and phenyl propionate, forming key building blocks in the synthesis of macrolide antibiotics, demonstrates the application of this compound in practical synthesis (Zhang, Kitamura, & Myers, 2015).
- The versatility of 6-Bromomethyl-4H-1,3-dioxin in heterocycle and carbocycle construction is highlighted. It is prepared from allyl iodide and used in various multistep transformations, illustrating its synthetic utility (Greshock & Funk, 2002).
Characterization and Analysis
- Synthesis and characterization of polybenzoxazine with phenylnitrile functional group have been studied, showcasing the potential in developing materials with improved thermal stability (Qi et al., 2009).
- Investigations into the thermal transformations of certain compounds, such as 2-benzylideneindan-1,3-dioneα-oxide, have been conducted, shedding light on their potential applications in various chemical processes (Anokhina et al., 1988).
Computational Studies
- Density Functional Theory (DFT) has been utilized to study the interaction between chlorophenol and Cu(111) surface, providing insights into the formation of dioxin compounds on copper surfaces (Altarawneh et al., 2008).
Environmental and Toxicology Studies
- Research has been conducted on the role of halogen substituents in halogen bonding, which is significant in understanding molecular interactions and potential applications in material science (Gurbanov et al., 2021).
Propriétés
IUPAC Name |
6-phenyl-4H-1,3-dioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-4-9(5-3-1)10-6-7-11-8-12-10/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFNSIJENXMCHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(OCO1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-4H-1,3-dioxine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



